REACTION_CXSMILES
|
ClC(C[C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[O:13][CH3:14])C=O.[NH2:15]C(N)=S>C(O)C>[F:12][C:10]1[CH:9]=[CH:8][C:7]([O:13][CH3:14])=[C:6]([NH2:15])[CH:11]=1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 15 hours
|
Duration
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15 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed
|
Type
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ADDITION
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Details
|
the residue was diluted with dichloromethane (300 mL), sodium hydroxide (10% aqueous solution, 150 mL) and water (200 mL)
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted twice with dichloromethane (150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from a mixture of ethyl acetate and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)N)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |